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Enalapril N-Glucuronide

Cat. No.: B1155320
M. Wt: 552.57
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Enalapril (B1671234) and its Metabolic Pathway

Enalapril is a medication primarily recognized for its role in the management of hypertension and heart failure. drugbank.com Its therapeutic effects are not direct but are exerted through its active metabolite, enalaprilat (B1671235). This necessity for metabolic activation is a key feature of its pharmacology. drugbank.comsmpdb.ca

Enalapril is classified as a prodrug, meaning it is an inactive or less active compound that is metabolized in the body into its active form. drugbank.comfiveable.meimpactfactor.org Following oral administration, enalapril is absorbed and undergoes biotransformation, primarily in the liver. smpdb.caimpactfactor.org This process involves the hydrolysis of the ethyl ester group on the enalapril molecule to form a carboxylate, resulting in the creation of its pharmacologically active diacid metabolite, enalaprilat. nih.govresearchgate.netnih.gov Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. drugbank.comncats.io The conversion to enalaprilat is essential for the drug's therapeutic action, as enalapril itself has only weak ACE inhibitory activity. drugbank.com

The hydrolysis of enalapril to enalaprilat is catalyzed by a class of enzymes known as carboxylesterases (CES). researchgate.netnih.gov These enzymes are major players in the phase I metabolism of many drugs containing ester or amide bonds. nih.gov The human liver predominantly expresses carboxylesterase 1 (CES1), which is the primary enzyme responsible for the activation of enalapril. smpdb.casynzeal.comresearchgate.net Studies using recombinant human enzymes have shown that enalapril is readily hydrolyzed by CES1, while it is not a substrate for carboxylesterase 2 (CES2). smpdb.ca The efficiency of this enzymatic conversion by CES1 directly influences the bioavailability and therapeutic efficacy of enalapril. researchgate.net

Significance of Glucuronidation in Xenobiotic Disposition

The body employs a two-phase system to metabolize xenobiotics (foreign substances), including drugs. After phase I reactions, which introduce or expose functional groups, phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. fiveable.menih.gov

Glucuronidation is a major phase II metabolic pathway for a vast array of drugs, environmental toxins, and endogenous compounds like bilirubin (B190676). acs.orgnih.gov This process involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. nih.govnih.gov The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). acs.orghelsinki.fi The addition of the highly polar glucuronic acid group dramatically increases the water solubility of the xenobiotic, transforming it into a glucuronide conjugate that is more easily eliminated from the body, typically via urine or bile. acs.orgnih.govnih.gov This conversion is generally considered a detoxification mechanism, as the resulting glucuronides are often pharmacologically inactive and less toxic than the parent compound. acs.org

A specific type of this conjugation is N-glucuronidation, which occurs on nitrogen-containing functional groups such as amines and amides found in many pharmaceuticals. helsinki.fi This pathway is particularly significant in human drug metabolism and can show considerable variation between different species. hyphadiscovery.com For some compounds, N-glucuronidation is a major route of elimination. hyphadiscovery.com Enzymes like UGT1A4 and UGT2B10 are known to be key players in human N-glucuronidation. helsinki.fi The formation of N-glucuronides represents an important clearance mechanism for many nitrogenous xenobiotics, influencing their pharmacokinetic profiles and duration of action. helsinki.fi

Enalapril N-Glucuronide as a Compound of Academic Research Interest

While the primary metabolic fate of enalapril is hydrolysis to enalaprilat, the existence of other metabolites, including glucuronide conjugates, has been acknowledged in research. Chemical suppliers list reference standards for "this compound," confirming its identity as a known, albeit minor, metabolite. synzeal.comtlcstandards.comalentris.org

Research into the metabolism of various ACE inhibitors has shown that glucuronide formation can be a relevant pathway. For instance, studies have detected significant glucuronide metabolites for other ACE inhibitors like perindopril (B612348) and ramipril. nih.govnih.gov However, a comparative study using a perfused rat liver model indicated that little metabolism of enalapril occurred beyond its conversion to enalaprilat, suggesting that glucuronidation of enalapril may be a less prominent pathway compared to other drugs in its class or may exhibit species-specific differences. nih.gov The academic interest in this compound lies in completing the full metabolic picture of enalapril, understanding potential minor clearance pathways, and characterizing all metabolic products for comprehensive drug safety and interaction profiles. The availability of synthetic this compound as a research standard facilitates its use in developing and validating analytical methods for detailed pharmacokinetic studies. synzeal.com

Data Tables

Table 1: Key Enzymes in Enalapril Metabolism

Enzyme FamilySpecific EnzymeRole in Enalapril MetabolismMetabolic Phase
Carboxylesterases CES1Hydrolysis of enalapril (prodrug) to enalaprilat (active drug). smpdb.casynzeal.comPhase I
CES2Not significantly involved in enalapril hydrolysis. smpdb.caPhase I
UDP-glucuronosyltransferases UGTs (e.g., UGT1A4, UGT2B10)Catalyze N-glucuronidation of nitrogen-containing compounds; potential role in forming this compound. helsinki.fiPhase II

Table 2: Metabolites of Enalapril

Metabolite NameFormation PathwayPharmacological Activity
Enalaprilat Hydrolysis of the ethyl ester group of enalapril by CES1. smpdb.caresearchgate.netPotent ACE inhibitor; the primary active form of the drug. drugbank.com
This compound N-glucuronidation of enalapril, catalyzed by UGTs. synzeal.comGenerally considered inactive and part of a detoxification pathway. acs.org
Enalapril Acyl Glucuronide O-glucuronidation of the carboxylic acid group of enalapril. synzeal.comsynzeal.comacanthusresearch.comGenerally considered inactive and part of a detoxification pathway. acs.org

Chemical Nomenclature and Structural Representation

The precise identification of a chemical compound is foundational to scientific research. This compound is defined by its specific chemical name and molecular structure. Structurally, it is a conjugate formed by the attachment of a glucuronic acid molecule to the secondary amine nitrogen of the enalapril structure. synzeal.comalentris.org This defines it as an N-glucuronide.

Below are the key chemical identifiers for this compound.

IdentifierData
IUPAC Name (2S)-1-[(2S)-2-[[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid lgcstandards.com
Alternate Chemical Name N-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-L-proline synzeal.comalentris.orgchromatoscientific.com
Molecular Formula C₂₆H₃₆N₂O₁₁ lgcstandards.comchromatoscientific.comlgcstandards.comacanthusresearch.com
Molecular Weight 552.57 g/mol aquigenbio.com
CAS Number Not Available (N/A) synzeal.comalentris.orgchromatoscientific.comaquigenbio.comvenkatasailifesciences.com

Role as a Reference Standard in Analytical Method Development

In analytical chemistry and pharmaceutical development, reference standards are materials of high purity used to ensure the accuracy and validity of analytical methods. This compound serves as a high-quality reference standard for a variety of critical applications. aquigenbio.comaxios-research.com Its availability is essential for the development and validation of analytical methods designed to detect and quantify Enalapril and its metabolites in biological fluids and pharmaceutical formulations. synzeal.comnih.gov

The use of this reference standard is particularly important for companies seeking regulatory approval for generic versions of Enalapril, as required in Abbreviated New Drug Applications (ANDAs). synzeal.comaquigenbio.comsynzeal.com It allows for precise quality control and ensures that the metabolic profile of the drug is well-understood. synzeal.comsynzeal.com The standard can be used with traceability to pharmacopeial standards, such as those from the USP or EP, where feasible. aquigenbio.comaxios-research.com

The primary research applications for this compound as a reference standard are detailed below.

ApplicationDescription
Analytical Method Development Used to develop specific and sensitive assays, often using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), for detecting the metabolite. synzeal.comaquigenbio.comnih.gov
Method Validation (AMV) Essential for validating the accuracy, precision, and linearity of analytical methods according to regulatory guidelines. synzeal.comsynzeal.comsynzeal.com
Quality Control (QC) Employed as a QC standard during the commercial production of Enalapril to monitor for and quantify the presence of this specific metabolite. synzeal.comaquigenbio.comsynzeal.com
Pharmacokinetic Studies Enables the accurate quantification of this compound in biological samples, such as plasma and urine, to study the absorption, distribution, metabolism, and excretion of Enalapril. nih.gov

Properties

Molecular Formula

C₂₆H₃₆N₂O₁₁

Molecular Weight

552.57

Synonyms

(S)-1-((S)-2-(((2R,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic Acid

Origin of Product

United States

Enzymatic Formation and Biosynthesis of Enalapril N Glucuronide

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Superfamily in Glucuronidation

Glucuronidation is the process of transferring glucuronic acid from the activated form, uridine diphosphate glucuronic acid (UDPGA), to a substrate. wikipedia.org This reaction is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov These enzymes are critical for the metabolism and detoxification of a vast array of endogenous substances, such as bilirubin (B190676) and steroid hormones, as well as exogenous compounds, including many drugs. nih.govresearchgate.net The formation of Enalapril (B1671234) N-Glucuronide occurs via N-glucuronidation, a process that targets a nitrogen atom within the enalaprilat (B1671235) molecule. nih.gov

The human UGT superfamily is categorized into two main families, UGT1 and UGT2, based on amino acid sequence similarity. nih.govresearchgate.net These are further divided into subfamilies, including UGT1A, UGT2A, and UGT2B. nih.gov While the liver is the primary site of glucuronidation with the highest concentration of UGTs, these enzymes are also widely distributed in extrahepatic tissues, including the intestine, kidneys, brain, and lungs. wikipedia.orgnih.govxenotech.com

Several UGT isoforms are expressed in the liver, with UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15 playing major roles in drug metabolism. nih.gov Specifically for N-glucuronidation of tertiary and secondary amines, UGT1A4 and UGT2B10 are considered the most significant isoforms. nih.govresearchgate.net

UGT FamilyUGT SubfamilyKey Isoforms in Drug MetabolismPrimary Tissue Distribution
UGT1UGT1AUGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9Liver, Intestine, Kidney
UGT2UGT2BUGT2B7, UGT2B10, UGT2B15Liver, Kidney, Prostate, Intestine

The various UGT isoforms exhibit distinct but often overlapping substrate specificities. nih.gov UGT1A4 and UGT2B10 are the primary enzymes responsible for the N-glucuronidation of many compounds containing amine functional groups. nih.gov UGT1A4, which is expressed in the liver, is known to catalyze the glucuronidation of various amines and steroids. wikipedia.org UGT2B10 also demonstrates a high affinity for numerous amine substrates, and in some cases, it may be the more critical enzyme for their metabolism in vivo. researchgate.netnih.gov These two enzymes can have common substrates, including certain antidepressant and antipsychotic drugs. researchgate.net The N-glucuronidation of enalaprilat, which contains a secondary amine, is consistent with the known function of these specific UGT isoforms.

Biochemical Pathway of UDP-Glucuronic Acid Synthesis

The glucuronidation reaction is entirely dependent on the availability of the activated sugar donor, UDP-glucuronic acid (UDPGA). researchgate.net This essential cofactor is synthesized in the cytoplasm through a well-defined biochemical pathway originating from glucose. figshare.com

The synthesis of UDPGA begins with glucose. The initial steps of the pathway are analogous to those of glycogen (B147801) synthesis. youtube.com Glucose is first phosphorylated to Glucose 6-Phosphate, which is then isomerized to Glucose 1-Phosphate. Subsequently, Glucose 1-Phosphate reacts with Uridine Triphosphate (UTP) to form UDP-Glucose, a key intermediate that serves as the direct precursor for UDPGA. nih.gov

The final and rate-limiting step in the synthesis of UDPGA is the oxidation of UDP-Glucose. This critical reaction is catalyzed by the cytosolic enzyme UDP-Glucose Dehydrogenase (UGDH). nih.gov UGDH facilitates a two-fold oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid, using two molecules of the cofactor Nicotinamide Adenine Dinucleotide (NAD+) which are reduced to NADH. nih.govnih.gov This irreversible step ensures the production of UDP-Glucuronic Acid, the activated glucuronosyl donor required by UGT enzymes for the conjugation reaction.

StepSubstrateKey EnzymeProduct
1GlucoseHexokinase/GlucokinaseGlucose 6-Phosphate
2Glucose 6-PhosphatePhosphoglucomutaseGlucose 1-Phosphate
3Glucose 1-Phosphate + UTPUDP-Glucose PyrophosphorylaseUDP-Glucose
4UDP-Glucose + 2 NAD+UDP-Glucose Dehydrogenase (UGDH)UDP-Glucuronic Acid + 2 NADH

Cellular and Subcellular Localization of Glucuronidation

The process of glucuronidation is compartmentalized within the body and the cell. The liver is the principal organ where this metabolic activity occurs. wikipedia.org However, significant glucuronidation also takes place in other tissues, such as the kidneys and the gastrointestinal tract. xenotech.com

At the subcellular level, the UGT enzymes are membrane-bound proteins. researchgate.net They are primarily localized within the lumen of the endoplasmic reticulum (ER), with their active site facing the inside of the ER. nih.govresearchgate.net In laboratory settings, this corresponds to the microsomal fraction obtained after differential centrifugation of cell homogenates. karger.com This specific localization necessitates the transport of the substrate (e.g., enalaprilat) into the ER and the transport of the synthesized UDPGA cofactor from the cytosol to the ER lumen.

Hepatic Microsomal and Extrahepatic Sites of UGT Activity

The liver is the principal site for drug metabolism, including glucuronidation. UGT enzymes are abundantly expressed in the endoplasmic reticulum of hepatocytes. While specific UGT isoforms responsible for the N-glucuronidation of enalapril have not been definitively identified in the available scientific literature, the general mechanism involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the enalapril molecule. This process increases the water solubility of the compound, facilitating its elimination.

Table 1: Major Human UGT Enzyme Families and Their Primary Locations

UGT FamilyPrimary Tissue Expression
UGT1ALiver, Gastrointestinal Tract, Kidney
UGT2BLiver, Kidney, Steroid-responsive tissues

This table provides a general overview of UGT enzyme distribution. The specific isoforms involved in Enalapril N-Glucuronide formation require further investigation.

Mechanisms of Glucuronide Efflux by ATP-Binding Cassette (ABC) Transporters (e.g., MRP2, MRP4, BCRP)

Once formed within the cell, glucuronide conjugates are actively transported out by ATP-binding cassette (ABC) transporters. These efflux pumps are crucial for cellular detoxification and play a significant role in the disposition of metabolites. The primary transporters implicated in the efflux of glucuronidated compounds are Multidrug Resistance-Associated Protein 2 (MRP2), Multidrug Resistance-Associated Protein 4 (MRP4), and Breast Cancer Resistance Protein (BCRP).

While studies have investigated the transport of enalapril and its active metabolite enalaprilat, specific data on the efflux of this compound is limited. Research has shown that untransformed enalapril can be excreted into the bile by MRP2, a transporter located on the apical membrane of hepatocytes. Furthermore, the active metabolite, enalaprilat, is transported from hepatocytes into the systemic circulation by MRP4, which is situated on the basolateral membrane.

The role of these transporters, as well as BCRP, in the specific efflux of this compound remains to be elucidated. It is plausible that, as a glucuronidated conjugate, this compound would be a substrate for one or more of these ABC transporters. The specific transporter involved would depend on the subcellular localization of its formation and its affinity for the transporter. For instance, if formed in the liver, its efflux could be directed into the bile via MRP2 or into the bloodstream via MRP4. BCRP, which is also expressed in the liver and other tissues, is known to transport a wide range of glucuronide conjugates and could potentially be involved in the elimination of this compound.

Table 2: Key ABC Transporters and Their Role in Enalapril/Enalaprilat Disposition

TransporterLocation in HepatocyteKnown Substrate(s)Potential Role for this compound
MRP2 Apical (Canalicular) MembraneEnalaprilBiliary excretion
MRP4 Basolateral (Sinusoidal) MembraneEnalaprilatEfflux into systemic circulation
BCRP Apical (Canalicular) MembraneVarious glucuronide conjugatesBiliary excretion

The transport of this compound by these transporters is speculative and requires direct experimental evidence.

Analytical Methodologies for Enalapril N Glucuronide Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating and quantifying Enalapril (B1671234) N-Glucuronide from complex biological matrices. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the volatility of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the direct measurement and quantification of drug metabolites like glucuronides in biological samples. scispace.comresearchgate.net This method combines the separation capabilities of liquid chromatography with the precise detection and structural analysis provided by tandem mass spectrometry. For many xenobiotics, glucuronidation is a primary detoxification pathway, and LC-MS/MS allows for the direct analysis of these hydrophilic conjugates without requiring prior hydrolysis, which can be incomplete or lead to degradation of the target analyte. scispace.com

In the context of enalapril and its metabolites, numerous LC-MS/MS methods have been developed for the simultaneous determination of the parent drug, Enalapril, and its active metabolite, Enalaprilat (B1671235), in human plasma. nih.govnih.gov These methods typically utilize a C18 column for chromatographic separation and an electrospray ionization (ESI) source in positive ion mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. nih.gov

While specific studies focusing solely on Enalapril N-Glucuronide are not detailed, the principles for its analysis are well-established. The analysis would involve monitoring for the precursor ion of the N-glucuronide conjugate and its characteristic product ions. A common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). uab.edu

Table 1: Example LC-MS/MS Parameters for Related Enalapril Compounds

ParameterCondition for Enalapril (ENA)Condition for Enalaprilat (ENAT)Reference
Chromatographic ColumnSymmetry C18Symmetry C18 nih.gov
Mobile PhaseAcetonitrile (B52724) and water (90:10, v/v)Acetonitrile and water (90:10, v/v) nih.gov
Ionization ModePositive ESIPositive ESI nih.govnih.gov
MRM Transition (m/z)377.1 → 234.1349.2 → 206.1 nih.gov
Lower Limit of Quantification (LLOQ)1 ng/mL1 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied to the simultaneous determination of Enalapril and Enalaprilat in biological fluids like plasma and urine. nih.gov However, this technique is generally not the primary choice for analyzing glucuronide conjugates directly. Glucuronides, including this compound, are highly polar, thermally labile, and non-volatile compounds. These properties make them unsuitable for direct GC-MS analysis, which requires analytes to be volatile and thermally stable.

To analyze compounds like Enalapril and Enalaprilat by GC-MS, a derivatization step is necessary to increase their volatility. nih.govresearchgate.net For instance, one method involves derivatization with diazomethane (B1218177) and trifluoroacetic anhydride (B1165640) before analysis. nih.gov While this approach is effective for the parent compounds, applying it to a glucuronide conjugate would be significantly more complex and could risk cleaving the glucuronide bond. Therefore, GC-MS is rarely used for the specific detection of intact glucuronide metabolites.

High-Performance Liquid Chromatography (HPLC) in Related Enalapril Studies

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a cornerstone technique for the analysis of Enalapril and its impurities in pharmaceutical formulations. oup.comresearchgate.net These methods are crucial for quality control and stability testing. nih.gov Numerous reversed-phase (RP-HPLC) methods have been developed and validated, typically employing C18 columns. oup.comnih.gov

The development of these methods involves optimizing various parameters, such as the mobile phase composition (often a mixture of acetonitrile and a phosphate (B84403) buffer), pH, column temperature, and flow rate, to achieve adequate separation of Enalapril from its degradation products and related substances. oup.comresearchgate.net While these HPLC methods are not designed for the direct analysis of this compound from biological matrices, they form the foundational separation science that underpins the more sensitive LC-MS/MS techniques used for metabolite profiling. researchgate.net The chromatographic principles for separating structurally similar compounds are directly applicable.

Table 2: Representative HPLC Conditions for Enalapril Analysis

ParameterCondition 1Condition 2Reference
Stationary Phase (Column)ZORBAX Eclipse XDB-C18Purospher Start C18 oup.comnih.gov
Mobile PhaseAcetonitrile and phosphate buffer (pH 3.0)Methanol, Acetonitrile, and water (pH 3.5) oup.comomicsonline.org
Detection WavelengthNot Specified215 nm researchgate.netomicsonline.org
Column Temperature55°CAmbient oup.comnih.gov
Flow Rate1.2 mL/min1.0 mL/min oup.comomicsonline.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of metabolites. While mass spectrometry provides information on mass and fragmentation, NMR spectroscopy offers definitive structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules, including drug metabolites. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to determine the precise structure of metabolites, even when only microgram quantities are available. researchgate.net

For this compound, NMR would be the gold standard for confirming the site of glucuronidation. The process involves comparing the ¹H and ¹³C NMR spectra of the metabolite with those of the parent compound, Enalapril. unl.edu Changes in chemical shifts, the appearance of new signals corresponding to the glucuronic acid moiety, and alterations in coupling patterns would pinpoint the location of the conjugation. Quantitative NMR (qNMR) has also been developed for the precise quantification of Enalapril Maleate in pharmaceutical preparations, demonstrating the versatility of this technique. researchgate.net Although specific ¹H and ¹³C NMR data for this compound are not widely published, the methodology for its structural determination is well-established in the field of drug metabolism. unl.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for identifying metabolites by determining their molecular mass and providing structural clues through fragmentation patterns. lcms.cz When coupled with liquid chromatography, it allows for the analysis of specific components within a complex mixture. nih.gov

For this compound, high-resolution mass spectrometry would first be used to determine its accurate molecular mass, thereby confirming its elemental composition. Subsequently, tandem mass spectrometry (MS/MS) experiments would be performed to study its fragmentation. In positive ionization mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A characteristic fragmentation for glucuronides is the loss of the glucuronic acid group as a neutral molecule (176.032 Da). uab.eduuab.edu

In negative ion mode, the deprotonated molecule [M-H]⁻ would be analyzed. Glucuronide conjugates often yield characteristic fragment ions at m/z 175 (glucuronic acid minus water) and m/z 113 in MS/MS spectra, which are derived from the glucuronate moiety. nih.gov By analyzing these fragmentation patterns and comparing them to the fragmentation of the parent drug, the structure of the metabolite can be confidently proposed.

Methodological Challenges in N-Glucuronide Analysis

The quantitative analysis of N-glucuronide metabolites, such as this compound, in biological matrices presents a unique set of analytical challenges. These challenges primarily stem from the inherent chemical properties of the N-glucuronide bond, which can lead to instability during sample handling, storage, and analysis. Furthermore, their behavior within analytical instrumentation, particularly mass spectrometers, can introduce significant interference and potential for misquantification. Addressing these issues requires a deep understanding of the metabolite's chemical nature and the implementation of specialized strategies in method development and validation.

Chemical Stability and Hydrolysis of N-Glucuronides in Biological Samples

A primary challenge in the bioanalysis of this compound is its chemical stability, particularly its susceptibility to hydrolysis. N-glucuronides are known to be labile, and their stability is highly dependent on pH and temperature. researchgate.net Unlike O-glucuronides, which are generally more labile under basic conditions, N-glucuronides often exhibit instability in acidic environments. nih.govmdpi.comnih.gov This can lead to the cleavage of the glucuronic acid moiety, converting the metabolite back to its parent drug, Enalapril. hyphadiscovery.com

This reversion can occur through two primary mechanisms:

Non-Enzymatic Hydrolysis: Spontaneous, acid-catalyzed hydrolysis is a significant concern, especially in matrices like urine, which can have a naturally acidic pH. nih.gov The nonenzymatic hydrolysis of N-glucuronides in acidic urine is often considered a more significant source of parent amine formation than enzymatic processes. nih.gov Careful control of sample pH immediately upon collection is therefore critical to prevent ex vivo degradation. researchgate.net

Enzymatic Hydrolysis: Biological samples may contain active β-glucuronidase enzymes that can catalyze the cleavage of the glucuronide conjugate. sigmaaldrich.comcovachem.com While this enzymatic hydrolysis is a common step intentionally employed in many analytical methods to quantify total drug concentration, its uncontrolled activity during sample processing can lead to inaccurate measurements of the intact metabolite. It is noteworthy that β-glucuronidases often show a preference for hydrolyzing O-glucuronides over N-glucuronides, and some N-glucuronides can be resistant to enzymatic cleavage. nih.govhyphadiscovery.comnih.gov The efficiency of enzymatic hydrolysis is highly variable and depends on several factors, including the source of the enzyme (e.g., E. coli, Helix pomatia), pH, temperature, and incubation time. nih.govsigmaaldrich.comnih.gov

The inherent instability of N-glucuronides necessitates meticulous control over sample handling procedures from collection to analysis to ensure the integrity of the analyte.

Table 1: Factors Affecting the Stability and Hydrolysis of N-Glucuronides in Biological Samples

Factor Effect on N-Glucuronide Stability Analytical Implication
pH Generally unstable in acidic conditions, leading to hydrolysis back to the parent compound. mdpi.comhyphadiscovery.com Samples (especially urine) should be buffered to a neutral or slightly alkaline pH immediately after collection to prevent degradation. researchgate.net
Temperature Higher temperatures can accelerate the rate of both chemical and enzymatic hydrolysis. researchgate.net Samples should be kept on ice during processing and stored at low temperatures (e.g., -80°C) for long-term stability. researchgate.net
Enzymatic Activity Endogenous or bacterial β-glucuronidases in the sample can cleave the conjugate. nih.govsigmaaldrich.com Enzyme activity should be inhibited if the intact glucuronide is the target analyte, for example, by immediate freezing or addition of inhibitors.
Matrix Components The specific biological matrix (e.g., plasma, urine) can influence pH and enzymatic activity. Method development must consider matrix-specific effects on analyte stability.

In-Source Fragmentation and Interference during Mass Spectrometric Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantification of drug metabolites due to its high selectivity and sensitivity. scispace.com However, a significant challenge in the analysis of this compound using this technique is the phenomenon of in-source fragmentation (ISF), also known as in-source dissociation. nih.govresearchgate.netresearchgate.net

ISF occurs in the ion source of the mass spectrometer, an intermediate pressure region, where the metabolite can fragment before entering the mass analyzer. researchgate.net For glucuronides, the most common fragmentation pathway is the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the anhydroglucuronic acid moiety (C₆H₈O₆), which has a mass of 176.0321 Da. nih.govnih.govresearchgate.net This neutral loss is a hallmark of glucuronide identification. nih.govnih.gov

The major analytical problem arises because the ion generated from this in-source fragmentation of this compound has the same mass-to-charge ratio (m/z) as the protonated parent drug, Enalapril. nih.govresearchgate.netresearchgate.net If the N-glucuronide metabolite and the parent drug are not fully separated chromatographically, the signal detected for Enalapril will be artificially inflated by the contribution from the fragmenting metabolite. researchgate.netresearchgate.net This interference can lead to a significant overestimation of the parent drug concentration and an underestimation of the metabolite concentration.

The extent of in-source fragmentation is highly dependent on the instrument settings, particularly the cone voltage (also referred to as orifice or declustering potential). researchgate.net Higher cone voltages increase the energy in the ion source, promoting fragmentation. Therefore, careful optimization of these parameters is essential to minimize ISF while maintaining adequate ionization of the target analyte.

Table 2: Common Mass Spectrometric Observations for Glucuronide Analysis

Observation Description m/z Value (Da) Significance in this compound Analysis
Protonated Molecule [M+H]⁺ The intact this compound molecule with an added proton. 553.24 (Calculated) Primary ion monitored for direct quantification of the intact metabolite.
Neutral Loss of Anhydroglucuronic Acid Loss of the glucuronide moiety during fragmentation. nih.govnih.gov 176.0321 A characteristic loss used in screening methods (neutral loss scan) to identify potential glucuronide metabolites. nih.gov The resulting fragment ion corresponds to [Enalapril+H]⁺.
Fragment Ion [Aglycone+H]⁺ The protonated parent drug (aglycone) formed after the loss of the glucuronide moiety. 377.21 (Enalapril) This ion is monitored for Enalapril. If formed via in-source fragmentation of the N-glucuronide, it becomes a source of analytical interference.

Strategies for Method Development and Validation to Address Labile Metabolites

Developing and validating a robust and reliable bioanalytical method for a labile metabolite like this compound requires a multi-faceted strategy to mitigate the challenges of chemical instability and analytical interference.

Method Development Strategies:

Sample Stabilization: The first and most critical step is to ensure the stability of the analyte from the moment of collection. This involves immediate cooling of biological samples, followed by prompt adjustment of the pH to a range where the N-glucuronide is most stable. researchgate.netnih.gov The entire sample preparation workflow should be performed at low temperatures (e.g., on ice) to minimize degradation. researchgate.net

Chromatographic Separation: Achieving baseline chromatographic separation between Enalapril and this compound is paramount. scispace.comresearchgate.net This separation ensures that any in-source fragmentation of the glucuronide does not interfere with the quantification of the parent drug. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods are typically developed, with careful optimization of the column chemistry, mobile phase composition (including pH and organic modifier), and gradient elution profile to maximize resolution. scispace.com

Mass Spectrometric Optimization: MS parameters must be carefully tuned to minimize in-source fragmentation. researchgate.net This involves using the lowest possible cone voltage and source temperatures that still provide adequate sensitivity for the intact N-glucuronide. researchgate.netresearchgate.net

Method Validation Strategies:

The validation of an analytical method for a labile compound must rigorously assess its performance and limitations. nih.govnih.gov In addition to standard validation parameters (specificity, linearity, accuracy, precision), a critical focus must be placed on stability. demarcheiso17025.com

Comprehensive Stability Testing: The stability of this compound must be thoroughly evaluated under conditions that mimic every stage of the sample's lifecycle. This includes:

Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.

Bench-Top Stability: Evaluating stability in the biological matrix at room temperature for a period that exceeds the expected sample preparation time.

Autosampler Stability: Determining if the analyte is stable in the processed sample while waiting for injection in the autosampler.

Long-Term Stability: Confirming stability in the matrix at the intended long-term storage temperature (e.g., -80°C) for the duration of the study.

These experiments are essential to prove that the analytical results are a true and accurate representation of the initial in vivo concentrations. researchgate.netnih.gov

Table 3: Key Validation Considerations for Labile Metabolites like this compound

Validation Parameter Specific Consideration for Labile Metabolites Purpose
Specificity/Selectivity Demonstrate complete chromatographic separation from the parent drug. Evaluate potential for in-source fragmentation interference. To ensure the signal being measured is solely from the analyte of interest and not from its degradation product or an analytical artifact. researchgate.netresearchgate.net
Stability (Freeze-Thaw) Perform at least three freeze-thaw cycles on quality control samples. To ensure sample integrity is maintained during potential repeated access to stored samples.
Stability (Bench-Top) Test stability at room temperature for a duration longer than the typical sample processing time. To confirm that no significant degradation occurs during the sample preparation workflow.
Stability (Long-Term) Store quality control samples at the intended storage temperature and analyze at time points covering the study's duration. To guarantee that the analyte does not degrade over the course of the entire clinical or preclinical study.
Accuracy and Precision Assessed using quality control samples prepared and analyzed at the beginning and end of each analytical run. To ensure the method provides consistently reliable and accurate results over time.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the requested outline.

Extensive searches for preclinical and in vitro investigations focusing specifically on this compound did not yield the detailed research findings required for the specified sections and subsections. The existing literature on enalapril metabolism primarily concentrates on its hydrolysis to the active metabolite, enalaprilat, by carboxylesterases. While glucuronidation is a known Phase II metabolic pathway for many xenobiotics, specific studies detailing the formation, enzyme kinetics, quantification in animal models, and its impact on the disposition of the parent drug for this compound are not available in the public domain.

Therefore, it is not possible to provide scientifically accurate content for the following sections as requested:

Preclinical and in Vitro Investigation of Enalapril N Glucuronide

In Vivo Animal Model Studies

Analysis of the Impact on Parent Drug Disposition in Preclinical Animal Models

Without specific data from dedicated studies on Enalapril (B1671234) N-Glucuronide, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Mechanistic and Comparative Research on Enalapril N Glucuronide

Interspecies Variability in N-Glucuronidation

The process of N-glucuronidation, a key phase II metabolic pathway, exhibits significant variability across different species. This is primarily due to differences in the expression and catalytic activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating glucuronic acid to substrates. nih.gov Understanding these variations is critical for accurately extrapolating drug metabolism data from preclinical animal models to humans.

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a crucial role in the metabolism and detoxification of a wide array of compounds. researchgate.net The UGT1 and UGT2 families are principally involved in drug glucuronidation. nih.gov While many substrates of human UGTs are also glucuronidated by mouse Ugt enzymes, the specific isoforms involved and the kinetic parameters of these reactions can differ significantly. nih.gov

In humans, UGT1A3 and UGT1A4 are the major isoforms responsible for the N-glucuronidation of compounds containing tertiary amine groups. nih.gov The expression and function of these and other UGTs can vary substantially between humans and common preclinical species like mice, rats, monkeys, and dogs. For instance, while dogs are generally considered good glucuronidators, cats exhibit deficiencies in this pathway. xenotech.com Such differences can lead to variations in the metabolic profile of a drug, affecting its clearance and exposure. Studies comparing in vivo glucuronidation clearance across species have shown that predictions for humans based on animal data can be variable; for a selection of 12 drugs metabolized by UGTs, allometric scaling from mice, rats, monkeys, or dogs predicted human clearance within a 3-fold margin for over 50% of the tested drugs. nih.gov

SpeciesKey Hepatic UGT Isoforms Involved in Drug MetabolismKnown Differences from Humans
HumanUGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15Baseline for comparison
MouseOrthologs exist for most human UGTsKinetic parameters and substrate specificity can differ significantly. nih.gov
RatOrthologs exist for most human UGTsOften used, but extrapolation requires careful consideration of enzyme kinetics.
DogConsidered good glucuronidatorsMetabolic profiles can still differ from humans. xenotech.com
CatDeficient in some UGT activitiesPoor model for drugs cleared primarily by glucuronidation. xenotech.com

The observed interspecies variability in UGT activity has profound implications for translational research, which aims to bridge the gap between preclinical findings and clinical applications. nih.gov The failure to account for these metabolic differences is a significant reason why many drug candidates that appear safe and effective in animal models fail during human clinical trials. nih.gov A preclinical model that does not accurately mimic human metabolism can provide misleading information about a drug's pharmacokinetics and potential toxicity. researchgate.net

Therefore, meticulous selection of preclinical models is essential. nih.gov For drugs like enalapril (B1671234) that undergo N-glucuronidation, an ideal animal model would possess UGT enzymes with similar expression patterns and catalytic functions to human UGT1A3 and UGT1A4. To overcome the limitations of conventional animal models, specialized models such as humanized UGT1 mice have been developed. nih.gov These mice are genetically engineered to express human UGT1A genes, providing a more predictive in vivo system for studying the glucuronidation of drug candidates and their potential for drug-induced toxicity in humans. nih.gov The validation of any preclinical model is a critical step in the drug discovery and development process to ensure that the results can be reliably generalized to clinical settings. researchgate.net

Theoretical and Computational Approaches in Glucuronide Metabolism

In recent years, theoretical and computational (in silico) methods have become increasingly valuable in drug discovery for predicting the metabolic fate of new chemical entities. These approaches offer a rapid and cost-effective means to screen compounds and prioritize those with favorable metabolic profiles, including their potential for UGT-mediated metabolism. nih.govnih.gov

Understanding the three-dimensional structure of UGT enzymes is key to predicting their interactions with substrates. However, obtaining crystal structures of human UGTs has been challenging because they are membrane-bound proteins. frontiersin.org To overcome this, homology modeling has been employed. This technique uses the known crystal structures of related proteins, such as soluble UGTs from plants and bacteria, as templates to build predictive models of human UGT structures. frontiersin.org

These homology-modeled structures provide detailed information about the substrate-binding pocket, allowing for molecular docking studies. frontiersin.org Docking simulations can predict how a substrate, such as enalapril, fits into the active site of a specific UGT isoform. This information helps to rationalize substrate specificity and can be used to understand how changes in a molecule's structure might affect its likelihood of undergoing glucuronidation. frontiersin.org

Beyond modeling the enzyme-substrate interaction, a primary goal of computational approaches is to predict whether a compound will be a substrate for UGTs and, if so, at which specific site the glucuronidation will occur. nih.gov Various in silico tools and models have been developed for this purpose. mdpi.com

Machine learning algorithms, such as Random Forest and Graph Neural Networks (GNN), have been trained on large datasets of known UGT substrates and non-substrates to build predictive models. nih.govnih.gov These models use molecular descriptors (physicochemical properties) and fingerprints (structural features) to classify new molecules. nih.gov A secondary objective of these models is to distinguish between different types of glucuronidation, such as predicting whether the conjugation occurs on an oxygen atom (O-glucuronidation) or a nitrogen atom (N-glucuronidation). nih.govresearchgate.net The accuracy of these substrate prediction models can reach over 85%. nih.gov

In Silico Tool/ApproachMethodologyPrediction Goal
Biotransformer 3.0Metabolism prediction softwareIdentification of potential phase I and phase II metabolites, including glucuronides. mdpi.com
GLORYxMetabolism prediction softwarePrediction of major sites of metabolism. mdpi.com
XenositeMetabolism prediction softwarePrediction of sites of metabolism. mdpi.com
Random Forest ModelsMachine Learning AlgorithmPredicts if a molecule is a UGT substrate and distinguishes between O- and N-glucuronidation. nih.gov
Graph Neural Networks (GNN)Machine Learning AlgorithmPredicts UGT substrates and sites of metabolism based on molecular graph structures. nih.gov

Interactions Affecting Enalapril N-Glucuronide Formation or Disposition

The formation and subsequent disposition of this compound are not solely dependent on the inherent activity of UGT enzymes but can be significantly influenced by other factors, including co-administered drugs and the activity of membrane transporters. nih.gov

The expression and activity of UGT enzymes can be altered by other xenobiotics. nih.gov Certain drugs can act as inhibitors, competing with enalapril for the active site of the UGT enzyme, thereby decreasing the rate of glucuronide formation. Conversely, other drugs can act as inducers, increasing the expression of UGT enzymes and potentially accelerating the metabolism of enalapril. nih.gov Given that UGT1A3 and UGT1A4 are key enzymes in N-glucuronidation, drugs known to inhibit or induce these specific isoforms could theoretically impact the formation of this compound. nih.gov

Effects of Enzyme Induction and Inhibition by Co-Administered Xenobiotics

The formation of this compound occurs through a phase II metabolic process known as glucuronidation. This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, enalapril. This process increases the water solubility of the drug, aiding its elimination from the body.

The activity of UGT enzymes can be modulated by various xenobiotics, including drugs, dietary constituents, and environmental pollutants. This modulation can occur through two primary mechanisms: enzyme induction and enzyme inhibition.

Enzyme Induction:

Enzyme Inhibition:

Conversely, enzyme inhibition involves the reduction of enzyme activity by a xenobiotic. This can lead to decreased metabolism and increased plasma concentrations of the substrate drug. Numerous drugs are known to inhibit UGT enzymes. For example, certain medications used in HIV therapy and some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit specific UGT isoforms. If a co-administered drug were to inhibit the specific UGT enzyme responsible for enalapril's N-glucuronidation, it could lead to a decrease in the formation of this metabolite.

It is important to note that specific data identifying the UGT isoforms responsible for enalapril N-glucuronidation and the impact of specific xenobiotics on this pathway are currently lacking in published scientific literature.

Table 1: Potential Effects of Xenobiotics on this compound Formation

Interaction TypeCo-administered Xenobiotic Class (Example)Potential Effect on UGTsPotential Outcome for this compound
Enzyme Induction Anticonvulsants (e.g., Carbamazepine)Increased enzyme synthesisIncreased formation
Enzyme Induction Herbal Supplements (e.g., St. John's Wort)Increased enzyme synthesisIncreased formation
Enzyme Inhibition Certain AntiretroviralsDecreased enzyme activityDecreased formation
Enzyme Inhibition Some NSAIDsDecreased enzyme activityDecreased formation

Transporter-Mediated Drug-Drug Interactions Affecting Glucuronide Excretion

Once formed, this compound, being a more water-soluble and typically larger molecule than its parent compound, relies on membrane transporters for its excretion from the body. This excretion primarily occurs via the kidneys into urine and the liver into bile. Drug-drug interactions can occur when co-administered xenobiotics interfere with the function of these transporters.

The disposition of glucuronide conjugates is generally mediated by efflux transporters belonging to the ATP-binding cassette (ABC) superfamily, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), as well as uptake transporters from the Solute Carrier (SLC) superfamily, like Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs).

Renal Excretion:

The renal excretion of enalapril's active metabolite, enalaprilat (B1671235), is known to be mediated by the organic anion transporters OAT3 and OAT4, which are located on the basolateral and apical membranes of renal proximal tubule cells, respectively nih.gov. It is plausible that this compound, as an organic anion, may also be a substrate for these or other renal transporters.

Co-administration of drugs that are inhibitors of these transporters could potentially decrease the renal clearance of this compound, leading to its accumulation. Probenecid, a classic inhibitor of OATs, has been shown to affect the excretion of other glucuronide conjugates.

Biliary Excretion:

The biliary excretion of enalapril itself is mediated by MRP2 researchgate.net. Glucuronide conjugates are common substrates for MRP2 and other canalicular transporters like BCRP. Therefore, it is conceivable that this compound is actively transported into the bile.

Drugs that are known inhibitors of these biliary transporters could interfere with the excretion of this compound. For instance, certain macrolide antibiotics and protease inhibitors are known to inhibit MRP2. Such an interaction could lead to a shift in the elimination pathway, potentially increasing its renal excretion or leading to its accumulation in the liver.

Detailed studies specifically investigating the transporters involved in this compound excretion and the clinical significance of transporter-mediated drug-drug interactions are not currently available. The information presented here is based on the general principles of glucuronide disposition and the known pathways for the parent drug and its active metabolite.

Table 2: Potential Transporter-Mediated Interactions Affecting this compound Excretion

Excretion PathwayKey Transporter FamiliesPotential Inhibiting Xenobiotics (Examples)Potential Consequence of Inhibition
Renal Organic Anion Transporters (OATs)ProbenecidDecreased renal clearance
Biliary Multidrug Resistance-Associated Proteins (MRPs)Macrolide antibiotics, Protease inhibitorsDecreased biliary clearance
Biliary Breast Cancer Resistance Protein (BCRP)Certain tyrosine kinase inhibitorsDecreased biliary clearance

Advanced Research Avenues and Methodological Considerations for Enalapril N Glucuronide

Application of Isotope-Labeling Strategies for Metabolic Pathway Elucidation

Isotope-labeling is a powerful technique for tracing the metabolic fate of drugs. In the context of Enalapril (B1671234) N-Glucuronide, stable isotope labeling, using isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), can be employed to definitively track the transformation of enalapril to its N-glucuronide metabolite. By introducing a labeled version of enalapril, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous compounds, thus providing a clear picture of the metabolic pathway.

A chemical isotope labeling and dual-filtering strategy can be particularly effective for the global profiling of glucuronide metabolites in biological samples. nih.gov This approach involves labeling the carboxylic acid group of glucuronic acid with a pair of isotopic probes, which allows for the specific identification of all glucuronidated compounds, including Enalapril N-Glucuronide, within a complex biological matrix. nih.gov Such strategies significantly enhance the detection sensitivity and confidence in metabolite identification. nih.gov The use of stable isotopes is a cornerstone in pharmacological research for elucidating mechanisms of drug metabolism. dntb.gov.ua

Table 1: Isotope-Labeling Strategies for this compound Research

StrategyDescriptionApplication to this compound
Stable Isotope Labeling Administration of enalapril labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H).Allows for unambiguous tracking of the metabolic conversion of enalapril to this compound and differentiation from endogenous molecules.
Chemical Isotope Labeling Derivatization of glucuronide metabolites with isotopic probes post-extraction.Enables comprehensive profiling of all glucuronidated metabolites in a sample, facilitating the discovery and quantification of this compound. nih.gov

Implementation of Metabolomics Approaches for Comprehensive Metabolite Profiling

Metabolomics provides a systemic view of the low-molecular-weight compounds in a biological system and can be instrumental in understanding the broader metabolic impact of enalapril administration. nih.govfrontiersin.org Untargeted metabolomics can reveal unexpected metabolic perturbations resulting from enalapril therapy, potentially identifying novel biomarkers related to its efficacy or adverse effects. researchgate.netscienceopen.com A targeted metabolomics approach, on the other hand, would focus on the precise quantification of enalapril and its known metabolites, including enalaprilat (B1671235) and this compound. nih.gov

The primary analytical platforms for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). nih.govnih.gov These techniques can be applied to various biological samples, such as plasma and urine, to create a comprehensive profile of enalapril metabolism. nih.govnih.gov

Table 2: Metabolomics Approaches for Enalapril Metabolite Profiling

ApproachDescriptionRelevance to this compound
Untargeted Metabolomics Global analysis of all measurable metabolites in a biological sample.Can identify unforeseen metabolic changes associated with enalapril treatment and the formation of its N-glucuronide metabolite.
Targeted Metabolomics Quantitative measurement of a predefined set of metabolites.Allows for accurate quantification of enalapril, enalaprilat, and this compound to study their pharmacokinetic profiles.

Development of Novel Synthetic Routes and Analytical Standards for Difficult-to-Synthesize Glucuronide Metabolites

A significant hurdle in studying glucuronide metabolites is the difficulty in obtaining pure analytical standards. scispace.com The chemical synthesis of glucuronides can be a multi-step, time-consuming process with often low yields. scispace.comnih.gov For this compound, its specific stereochemistry and the nature of the N-glucuronide bond present synthetic challenges.

Novel synthetic strategies are needed to overcome these difficulties. This may involve exploring different glucuronyl donors and protecting group strategies to improve reaction yields and stereoselectivity. nih.govarkat-usa.org The development of efficient synthetic routes is critical for producing the necessary quantities of this compound for use as a reference standard in analytical methods and for further pharmacological evaluation. nih.gov The availability of such standards is a prerequisite for accurate quantification in biological matrices. scispace.com

Engineering of Microbial Systems for Biosynthesis and Scale-Up of Glucuronide Metabolites

An alternative to chemical synthesis is the use of microbial systems for the biosynthesis of drug metabolites. hyphadiscovery.com Engineered microorganisms, such as Escherichia coli or yeast (Saccharomyces cerevisiae), can be programmed to express human UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govnih.gov By co-expressing the specific UGT that forms this compound along with the necessary metabolic pathways for the synthesis of the UDP-glucuronic acid (UDPGA) donor, it is possible to produce the metabolite through fermentation. nih.gov

This biosynthetic approach offers several advantages, including the potential for stereospecific synthesis and the ability to scale up production to generate gram quantities of the metabolite. hyphadiscovery.comnih.gov Microbial biotransformation has been successfully used to produce various glucuronide metabolites, including those that are challenging to synthesize chemically. hyphadiscovery.comresearchgate.net

Table 3: Comparison of Synthesis Methods for Glucuronide Metabolites

MethodAdvantagesDisadvantages
Chemical Synthesis Well-established principles.Can be complex, multi-step, and have low yields for certain glucuronides. scispace.com
Microbial Biosynthesis Can be highly specific, scalable, and cost-effective for complex molecules. hyphadiscovery.comnih.govRequires genetic engineering of the microbial host and optimization of fermentation conditions.

Integration of In Vitro and In Vivo Data for Predictive Pharmacokinetic Modeling of Glucuronide Metabolites

Predictive pharmacokinetic (PK) modeling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. Physiologically based pharmacokinetic (PBPK) models can integrate in vitro data (e.g., enzyme kinetics from human liver microsomes) with in vivo data from clinical studies to simulate the pharmacokinetic profiles of enalapril and its metabolites. researchgate.netlivermetabolism.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Enalapril N-Glucuronide in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include declustering potential (DP) and collision energy (CE), optimized for glucuronide metabolites. For urine samples, hydrolysis protocols must account for acid-labile N-glucuronides to avoid artifactual results (e.g., midazolam N-glucuronide hydrolysis observed in urine assays) . Validation should follow FDA guidelines, including intra-/inter-day accuracy (85–115%) and precision (CV <15%) .

Q. How should in vivo studies be designed to evaluate this compound metabolism and pharmacokinetics?

  • Methodological Answer :

Subject Selection : Use disease-free animal models or healthy human cohorts to minimize confounding variables .

Intervention : Administer Enalapril via oral or intravenous routes with controlled dosing schedules.

Sampling : Collect plasma/urine at multiple timepoints to capture metabolite kinetics. Note that N-glucuronides may peak later than parent compounds (e.g., diphenhydramine N-glucuronide peaks 2 hours post-dose) .

Controls : Include placebo groups and measure baseline creatinine clearance to assess renal excretion effects .

Q. What factors influence the stability of this compound in biological matrices?

  • Methodological Answer :

  • pH Sensitivity : N-glucuronides are acid-labile. For urine studies, stabilize samples at pH >5.5 to prevent hydrolysis (e.g., N-acetylbenzidine N-glucuronide is 30× more stable at pH 5.5 than lower pH) .
  • Storage : Freeze samples at -80°C immediately post-collection to preserve metabolite integrity .

Advanced Research Questions

Q. How can network pharmacology identify novel targets and mechanisms of this compound in complex diseases?

  • Methodological Answer :

Target Prediction : Use SwissTargetPrediction or similar databases to identify Enalapril’s targets (e.g., 49 targets identified with ≥50% similarity) .

Disease Gene Overlap : Cross-reference with disease-specific gene databases (e.g., DisGeNET for rheumatoid arthritis) to prioritize overlapping targets (e.g., 2722 RA-related genes filtered to shared pathways) .

Validation : Confirm targets via in vitro binding assays (e.g., angiotensin-converting enzyme inhibition) and in vivo models (e.g., anti-inflammatory effects in RA) .

Q. How should researchers reconcile contradictory data on this compound’s metabolic pathways?

  • Methodological Answer :

Data Harmonization : Compare results across experimental methods (e.g., LC-MS vs. immunoassays) and reconcile differences using uncertainty assessments (e.g., ±20% variability thresholds) .

Contextual Analysis : Evaluate study conditions (e.g., pH, species differences). For example, N-glucuronide stability varies significantly between rodents and humans due to urinary pH differences .

Statistical Frameworks : Apply two-way ANOVA with Bonferroni correction to assess interactions between variables (e.g., dose vs. metabolite concentration) .

Q. What novel methodologies address challenges in quantifying low-abundance this compound in heterogeneous samples?

  • Methodological Answer :

  • Microsampling Techniques : Use capillary blood or dried blood spots to enhance sensitivity in low-volume samples .
  • High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) systems to resolve co-eluting isomers (e.g., m/z 418.222 vs. 432.202 features in diphenhydramine studies) .
  • Stable Isotope Labeling : Synthesize deuterated this compound as an internal standard to improve quantification accuracy .

Q. How can PICO and FINER frameworks optimize hypothesis-driven research on this compound?

  • Methodological Answer :

  • PICO Application :
  • Population : Diabetic nephropathy patients with creatinine clearance <1.5 mg/dL .
  • Intervention : this compound vs. placebo.
  • Comparison : Blood pressure reduction alone vs. renoprotective effects.
  • Outcome : Doubling of serum creatinine over 3 years .
  • FINER Evaluation :
  • Feasible : Validate assays in pilot studies before large-scale trials.
  • Novel : Investigate off-target effects (e.g., immunomodulation in RA) .
  • Ethical : Adhere to NIH preclinical guidelines for animal welfare .

Methodological Notes

  • Data Reporting : Follow NIH guidelines for preclinical studies, including detailed protocols for animal models, cell lines, and statistical methods (e.g., one-way ANOVA for dose-response curves) .
  • Contradictory Evidence : Use meta-analytic tools to synthesize findings from disparate studies, highlighting gaps (e.g., limited data on N-glucuronide stability in renal impairment) .

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